1-(1-Methoxycyclopropyl)-3-(trifluoromethyl)benzene
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Overview
Description
1-(1-Methoxycyclopropyl)-3-(trifluoromethyl)benzene is an organic compound characterized by a methoxycyclopropyl group attached to a benzene ring, which also bears a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxycyclopropyl)-3-(trifluoromethyl)benzene typically involves the following steps:
Formation of Methoxycyclopropyl Group: This can be achieved by reacting cyclopropylmethanol with methanol in the presence of an acid catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst.
Coupling Reaction: The final step involves coupling the methoxycyclopropyl group with the benzene ring, which can be facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxycyclopropyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of halogenated or aminated benzene derivatives.
Scientific Research Applications
1-(1-Methoxycyclopropyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Methoxycyclopropyl)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The methoxycyclopropyl group may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methoxycyclopropyl)-4-(trifluoromethyl)benzene
- 1-(1-Methoxyvinyl)-2-(trifluoromethoxy)benzene
Uniqueness
1-(1-Methoxycyclopropyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the methoxycyclopropyl and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11F3O |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-(1-methoxycyclopropyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-15-10(5-6-10)8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 |
InChI Key |
JBYFKRDUPRJCNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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